

# Technical Guide: $^{13}\text{C}$ NMR of 3,5-Dimethyl-4-isopropoxyphenylboronic acid

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## Compound of Interest

Compound Name:	3,5-Dimethyl-4-isopropoxyphenylboronic acid
Cat. No.:	B1340014

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy of **3,5-Dimethyl-4-isopropoxyphenylboronic acid**. While specific experimental data for this compound is not readily available in the reviewed literature, this document outlines the expected spectral characteristics based on closely related analogs and provides a comprehensive experimental protocol for its determination.

## Data Presentation: Predicted $^{13}\text{C}$ NMR Chemical Shifts

Precise  $^{13}\text{C}$  NMR data for **3,5-Dimethyl-4-isopropoxyphenylboronic acid** is not available in the cited literature. However, by examining the data for structurally similar compounds, we can predict the approximate chemical shifts. The following table summarizes the experimental  $^{13}\text{C}$  NMR data for 3-isopropoxyphenylboronic acid and 3,5-dimethylphenol, which serve as valuable reference points.

Carbon Atom Assignment	Predicted Chemical Shift ( $\delta$ /ppm) for 3,5-Dimethyl-4-isopropoxyphenylboronic acid	3-isopropoxyphenylboronic acid (in DMSO-d6) <sup>[1]</sup>	3,5-dimethylphenol (in CDCl3) <sup>[2]</sup>
C-B(OH) <sub>2</sub>	Not typically observed	Not detected	-
C-O	~155-158	157.2	155.0
C-H (aromatic)	~115-130	129.4, 126.6, 121.1, 120.1, 118.3, 116.0	122.6, 113.1
C-CH <sub>3</sub> (aromatic)	~138-140	-	139.5
-CH(CH <sub>3</sub> ) <sub>2</sub>	~69-71	69.4	-
-CH(CH <sub>3</sub> ) <sub>2</sub>	~21-23	22.2	-
Ar-CH <sub>3</sub>	~20-22	-	21.1

Note: The carbon atom attached to the boron atom is often not observed in <sup>13</sup>C NMR spectra due to quadrupolar relaxation.

## Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of **3,5-Dimethyl-4-isopropoxyphenylboronic acid** with the carbon atoms numbered for clarity in spectral assignment.

Caption: Molecular structure of **3,5-Dimethyl-4-isopropoxyphenylboronic acid**.

## Experimental Protocols

The following is a generalized experimental protocol for obtaining a <sup>13</sup>C NMR spectrum of an arylboronic acid.

### 3.1. Sample Preparation

- **Dissolution:** Dissolve approximately 10-20 mg of the arylboronic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>). The choice of solvent is crucial as boronic acids can form oligomers, which may lead to broad and poorly resolved spectra. Deuterated methanol is often a good choice for minimizing these effects.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

### 3.2. NMR Spectrometer Setup

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[\[3\]](#)
- **Probe Tuning:** The NMR probe should be tuned to the <sup>13</sup>C frequency.
- **Acquisition Parameters:**
  - **Pulse Program:** A standard proton-decoupled <sup>13</sup>C NMR experiment (e.g., zgpg30 or similar) should be used.
  - **Spectral Width:** A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for carbon atoms in arylboronic acids.
  - **Acquisition Time:** An acquisition time of 1-2 seconds is typical.
  - **Relaxation Delay:** A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons.
  - **Number of Scans:** Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve a good signal-to-noise ratio.

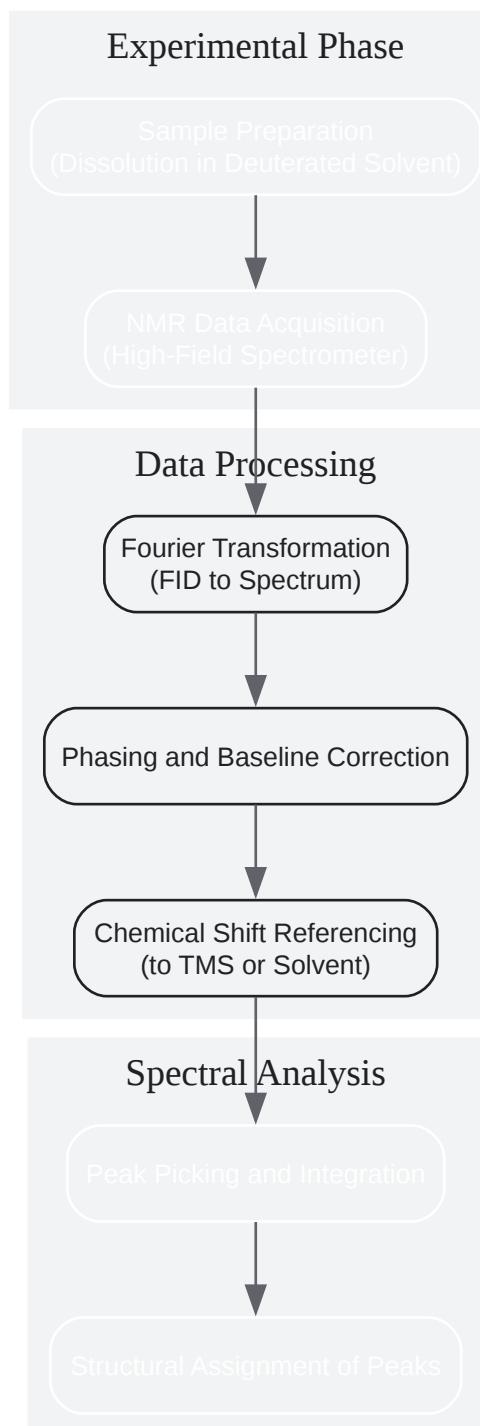
### 3.3. Data Processing

- **Fourier Transformation:** The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
- **Phasing and Baseline Correction:** The spectrum should be manually phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.

- Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g.,  $\text{CDCl}_3$  at 77.16 ppm,  $\text{DMSO-d}_6$  at 39.52 ppm).[4]

## Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of a  $^{13}\text{C}$  NMR spectrum for an arylboronic acid.

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